Lipophilicity Differentiation: Ethyl Ester (XLogP3 2.0) vs. Methyl Ester (XLogP3 1.6) and Free Acid (H‑Bond Donor Count 1 → 2)
The ethyl ester of the target compound confers a computed XLogP3 of 2.0, compared with 1.6 for the methyl ester analog methyl 4-(quinoline-8-sulfonamido)benzoate (CAS 326907‑84‑0) and an expected lower lipophilicity for the free carboxylic acid 4-(quinoline-8-sulfonamido)benzoic acid (CAS 116834‑64‑1), which carries an additional hydrogen‑bond donor [1][2]. This 0.4 log unit increase in predicted lipophilicity translates to approximately a 2.5‑fold higher octanol‑water partition, directly impacting reversed‑phase HPLC retention time and potential passive membrane permeability in cellular assays [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 2.0; H‑bond donor count = 1 |
| Comparator Or Baseline | Methyl 4-(quinoline-8-sulfonamido)benzoate: XLogP3 = 1.6, H‑bond donor count = 1; 4-(Quinoline-8-sulfonamido)benzoic acid: H‑bond donor count = 2 |
| Quantified Difference | ΔXLogP3 (ethyl – methyl) = +0.4 units; ΔH‑bond donors (ethyl – acid) = –1 |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Cactvs 3.4.8.24; no experimental logP/logD data identified for direct comparison |
Why This Matters
Higher lipophilicity alters chromatographic behaviour and may affect extraction recovery and membrane partitioning, making the ethyl ester the more appropriate choice for impurity profiling methods where the analyte must be resolved from the more polar mitapivat API and its metabolites.
- [1] PubChem Compound Summary for CID 1357549, Computed Properties section. View Source
- [2] PubChem Compound Summary for CID 694416 (methyl 4-[(8-quinolinylsulfonyl)amino]benzoate), Computed Properties section. View Source
